molecular formula C44H64N4O14 B1249310 Secohalichondramide

Secohalichondramide

Cat. No.: B1249310
M. Wt: 873 g/mol
InChI Key: NWHQAZYYZFUYMW-JKQLDQSBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Secohalichondramide is a marine-derived oxazole-containing metabolite isolated from the sponge Chondrosia corticata collected in Guam . It belongs to a structural class of compounds characterized by hybrid polyketide-peptide biosynthesis, featuring oxazole and thiazole heterocycles. The compound was identified through spectroscopic analysis (NMR, MS) and differs from its analogs by a "seco" (ring-opened) modification in its macrocyclic structure, which may influence its bioactivity .

Properties

Molecular Formula

C44H64N4O14

Molecular Weight

873 g/mol

IUPAC Name

methyl 4-[4-[(E)-9-[(2E,17E)-1-amino-18-[formyl(methyl)amino]-9,15-dimethoxy-6,10,14-trimethyl-1,13-dioxooctadeca-2,17-dien-7-yl]oxy-7-hydroxy-1-methoxy-2-methyl-3,9-dioxonon-4-enyl]-1,3-oxazol-2-yl]-1,3-oxazole-2-carboxylate

InChI

InChI=1S/C44H64N4O14/c1-27(14-10-11-18-39(45)53)38(23-37(57-7)28(2)19-20-35(52)29(3)36(56-6)17-13-21-48(5)26-49)62-40(54)22-31(50)15-12-16-34(51)30(4)41(58-8)32-24-60-42(46-32)33-25-61-43(47-33)44(55)59-9/h11-13,16,18,21,24-31,36-38,41,50H,10,14-15,17,19-20,22-23H2,1-9H3,(H2,45,53)/b16-12+,18-11+,21-13+

InChI Key

NWHQAZYYZFUYMW-JKQLDQSBSA-N

Isomeric SMILES

CC(CC/C=C/C(=O)N)C(CC(C(C)CCC(=O)C(C)C(C/C=C/N(C)C=O)OC)OC)OC(=O)CC(C/C=C/C(=O)C(C)C(C1=COC(=N1)C2=COC(=N2)C(=O)OC)OC)O

Canonical SMILES

CC(CCC=CC(=O)N)C(CC(C(C)CCC(=O)C(C)C(CC=CN(C)C=O)OC)OC)OC(=O)CC(CC=CC(=O)C(C)C(C1=COC(=N1)C2=COC(=N2)C(=O)OC)OC)O

Synonyms

secohalichondramide

Origin of Product

United States

Comparison with Similar Compounds

Secohalichondramide is structurally and functionally related to other halichondramide derivatives and chondropsin-class metabolites. Below is a detailed comparison:

Structural Comparison
Compound Structural Features Source Organism Key Modifications
This compound Oxazole/thiazole rings; seco-macrocyclic structure Chondrosia corticata (Guam) Ring-opened ("seco") backbone
Neohalichondramide Oxazole/thiazole rings; intact macrocycle Chondrosia corticata (Guam) Methylation at C-19
(19Z)-Halichondramide Oxazole/thiazole rings; Z-configuration double bond at C-19 Chondrosia corticata (Guam) Unsaturated bond geometry
Poecillastrin D Chondropsin-class; tetracyclic framework with lactone ring Jaspis serpentina Lactone ring and alkyl side chain

Key Structural Insights :

  • Halichondramides share a conserved oxazole-thiazole core but differ in substituents (e.g., methylation, double-bond geometry), which may modulate bioactivity .

Functional Insights :

  • All halichondramides show broad cytotoxicity, likely due to their ability to disrupt cellular membranes or interfere with intracellular targets like actin polymerization .
  • Poecillastrin D, a chondropsin-class compound, exhibits higher potency (IC₅₀ = 0.2 µM) but lacks antifungal activity, suggesting divergent mechanisms of action .
Pharmacological Potential
  • This compound : Its seco-structure may improve solubility compared to macrocyclic analogs, but stability studies are needed.
  • Neohalichondramide : Methylation could enhance metabolic stability, making it a candidate for structural optimization.
  • Chondropsins (e.g., Poecillastrin D) : High cytotoxicity but narrow therapeutic windows limit clinical translation.

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